

A Comprehensive Review of Dimethyl Fumarate (DMF) Research

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Compound of Interest		
Compound Name:	3,7-DMF	
Cat. No.:	B600370	Get Quote

Note to the reader: The request specified a review of "3,7-Dimethylfumarate." However, extensive literature searches did not yield information on a compound with this name. Fumaric acid is a four-carbon molecule, making a "3,7-dimethyl" substitution pattern chemically infeasible. The available scientific and clinical research overwhelmingly points to Dimethyl Fumarate (DMF), a significant therapeutic agent. Therefore, this technical guide will provide an in-depth review of the literature on Dimethyl Fumarate.

Dimethyl Fumarate (DMF) is the methyl ester of fumaric acid, an oral immunomodulatory drug with established efficacy in treating relapsing forms of multiple sclerosis (MS) and moderate-to-severe plaque psoriasis.[1][2] Initially used for psoriasis in Germany, its approval by the U.S. Food and Drug Administration (FDA) in 2013 for MS marked a significant advancement in oral therapies for the disease.[1][2] This guide synthesizes the core research on DMF, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, intended for researchers, scientists, and professionals in drug development.

Pharmacology and Mechanism of Action

The precise mechanism of action of DMF is not fully elucidated but is known to be multifaceted, involving both anti-inflammatory and cytoprotective pathways.[3] After oral administration, DMF is not detectable in systemic circulation as it is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues to its active metabolite, monomethyl fumarate (MMF). [4][5] MMF is considered the primary mediator of DMF's therapeutic effects.[1]

The key proposed mechanisms are:



- Activation of the Nrf2 Pathway: Both DMF and MMF activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway.[5][6][7] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, KEAP1.[4] Oxidative stress, or interaction with electrophiles like MMF, leads to the dissociation of Nrf2 from KEAP1. Nrf2 then translocates to the nucleus, where it binds to antioxidant response elements (AREs) and initiates the transcription of a wide array of antioxidant and cytoprotective genes.[4][7] This upregulation of antioxidant proteins may protect cells in the central nervous system (CNS) from oxidative stress-induced damage.[5][6]
- Immunomodulation: DMF and MMF exert significant immunomodulatory effects. They have been shown to shift the T helper (Th) cell profile from a pro-inflammatory Th1 and Th17 phenotype towards an anti-inflammatory Th2 phenotype.[1] This is achieved, in part, through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway.[1][7] By inhibiting NF-κB, DMF reduces the production of pro-inflammatory cytokines and chemokines.[3][7] Furthermore, DMF treatment has been associated with a reduction in circulating CD8+ and CD4+ T-cells and CD19+ B-cells, particularly memory B-cells.[2]
- HCAR2 Receptor Agonism: MMF acts as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), which is expressed on various immune cells.[2][7] Activation of HCAR2 can lead to a reduction in neuroinflammation, partly through the inhibition of NF-kB signaling.[2]

Quantitative Data Summary Pharmacokinetic Parameters

The pharmacokinetic profile of Dimethyl Fumarate is characterized by its rapid conversion to Monomethyl Fumarate (MMF).



Parameter	Value	Notes
Time to Peak Plasma Concentration (Tmax) of MMF	2 - 2.5 hours	Administration with a high-fat meal delays Tmax to 5.5 hours but does not affect the total exposure (AUC).[6]
Peak Plasma Concentration (Cmax) of MMF	1.87 mg/L	At a dose of 240 mg twice daily with food.[6]
Area Under the Curve (AUC) of MMF	8.2 mg•h/L	At a dose of 240 mg twice daily with food.[6]
Plasma Protein Binding of MMF	~50%	[4]
Metabolism	Primarily via the tricarboxylic acid (TCA) cycle.[6]	Does not involve the Cytochrome P450 (CYP450) system.[4][6]
Elimination Half-life of MMF	~1-2 hours	[4][6]
Primary Route of Elimination	Exhalation of CO2 (~60% of the dose)	Renal (~16%) and fecal (~1%) elimination account for smaller portions.[6]
CSF Penetration	MMF can cross the blood-brain barrier.	CSF concentration of MMF was found to be approximately 11-15% of plasma concentration.[8][9]

Clinical Efficacy in Relapsing-Remitting Multiple Sclerosis (Phase III Trials)

The efficacy of DMF was established in two pivotal, two-year Phase III clinical trials: DEFINE and CONFIRM.



Outcome Measure	DEFINE Study	CONFIRM Study
Annualized Relapse Rate (ARR) Reduction (240 mg BID vs. Placebo)	53% reduction[8][10]	44% reduction[8][10]
Risk Reduction in 12-Week Confirmed Disability Progression (240 mg BID vs. Placebo)	38% reduction[2][8][10]	21% reduction (Not statistically significant)[2][8][10]
Reduction in New or Newly Enlarging T2 Lesions (MRI)	Significant reduction[10]	Significant reduction[10]
Reduction in Gadolinium- Enhancing (Gd+) Lesions (MRI)	Significant reduction[10]	Significant reduction[10]

A long-term follow-up study (ENDORSE) and real-world evidence from the ESTEEM study have supported the sustained efficacy and favorable safety profile of DMF over several years. [8][11] The ESTEEM study, with up to 6.5 years of follow-up, showed that the adjusted ARR declined by 90% from baseline.[11]

Common Adverse Events



Adverse Event	Incidence in DMF Group (Integrated Analysis)	Incidence in Placebo Group (Integrated Analysis)	Notes
Flushing	45%	8%	Typically mild to moderate, occurring most frequently in the first month of treatment.[8]
Gastrointestinal (GI) Events	40%	31%	Includes diarrhea, nausea, upper abdominal pain, and vomiting.[8][10]
Lymphopenia	Grade 2: 23%, Grade 3: 8% (in a 3-year study)	Not specified	Requires monitoring of lymphocyte counts. A selective reduction in CD8+ T cells was observed.[12]

Experimental Protocols Representative Synthesis of Dimethyl Fumarate

Several methods exist for the synthesis of DMF.[1] A common and industrially relevant method is the acid-catalyzed esterification of fumaric acid.

Protocol: Sulfuric Acid-Catalyzed Esterification of Fumaric Acid[13][14]

- Reaction Setup: Fumaric acid is added to a reaction vessel containing methanol.
- Catalyst Addition: Concentrated sulfuric acid is added as a catalyst. The molar ratio of fumaric acid to sulfuric acid can range from approximately 1:0.01 to 1:0.50.[14]
- Heating: The reaction mixture is heated to a temperature between 55°C and 75°C and maintained for a period of 1.5 to 48 hours, depending on the scale and specific conditions, to achieve conversion.[13][14]



- Crystallization and Isolation: After the reaction is complete, the mixture is cooled slowly (e.g., to less than 25°C over 7-10 hours) to induce crystallization of the dimethyl fumarate product.
 [14]
- Filtration and Washing: The solid product is isolated by filtration and washed with a suitable solvent (e.g., chilled toluene or water/methanol mixture) to remove residual acid and impurities.[15]
- Drying: The purified dimethyl fumarate is dried to yield the final product.

An alternative cascade approach involves the hydrolysis and isomerization of maleic anhydride in methanol, catalyzed by thiourea, followed by acid-catalyzed esterification to yield DMF.[13]

Pivotal Phase III Clinical Trial Design (DEFINE/CONFIRM)

The DEFINE and CONFIRM trials were foundational in establishing the efficacy and safety of DMF for relapsing-remitting MS.

Protocol: Randomized, Double-Blind, Placebo-Controlled Study[2][8][10]

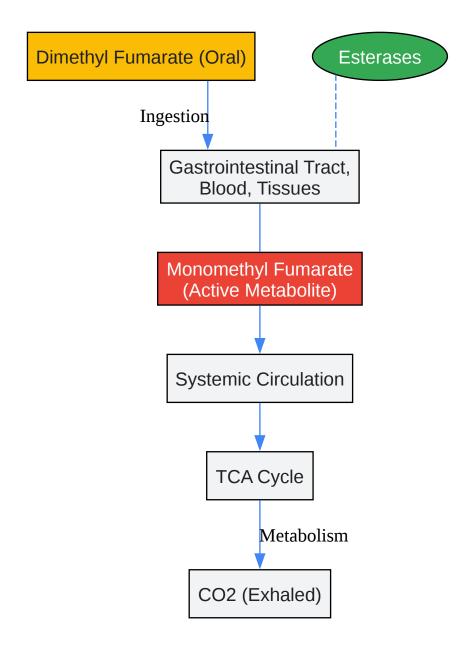
- Patient Population: Adults diagnosed with relapsing-remitting multiple sclerosis (RRMS).
- Study Design: A multicenter, randomized, double-blind, placebo-controlled study conducted over a two-year period.
- Randomization: Patients were randomized to receive one of three treatments:
 - Dimethyl Fumarate 240 mg twice daily (BID)
 - Dimethyl Fumarate 240 mg three times daily (TID) (in some arms)
 - Placebo
 - The CONFIRM study also included an open-label comparator arm with glatiramer acetate.
 [16]
- Primary Endpoint: The primary outcome was the Annualized Relapse Rate (ARR) at two years.



- Key Secondary Endpoints:
 - Time to confirmed disability progression (sustained for 12 weeks), as measured by the Expanded Disability Status Scale (EDSS).
 - Various MRI-based outcomes, including the number of new or newly enlarging T2hyperintense lesions and the number of gadolinium-enhancing (Gd+) lesions.
- Safety Monitoring: Patients were monitored for adverse events, and laboratory tests (including complete blood counts with differential) were performed regularly throughout the study.

Visualizations: Pathways and Workflows Metabolic Pathway of Dimethyl Fumarate



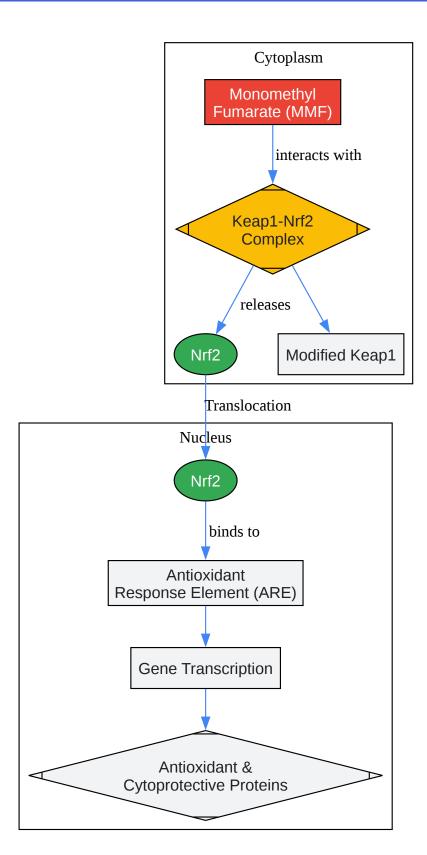


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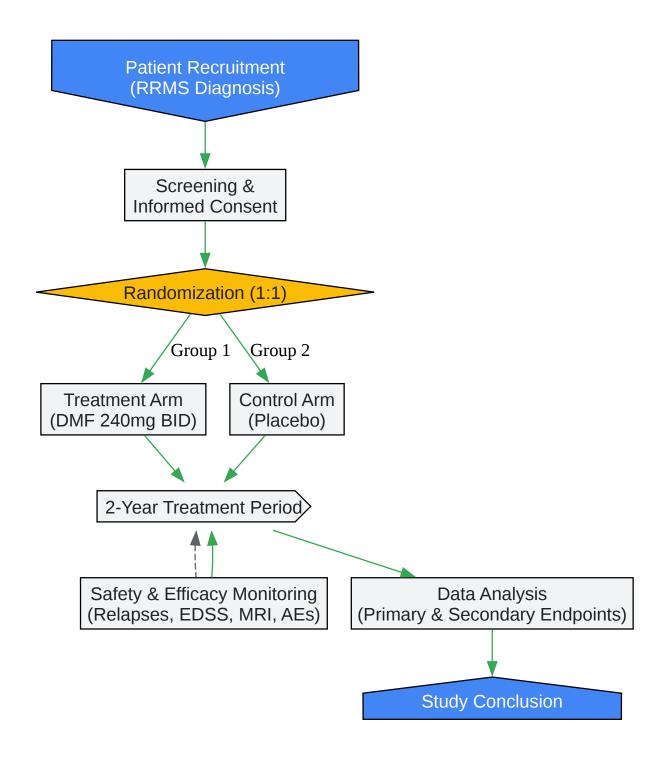
Caption: Presystemic metabolism of Dimethyl Fumarate (DMF) to its active metabolite, Monomethyl Fumarate (MMF).

Proposed Nrf2-Mediated Mechanism of Action









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